5-Iodo-6-methyl-1,3-benzoxazole

Catalog No.
S13343848
CAS No.
M.F
C8H6INO
M. Wt
259.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Iodo-6-methyl-1,3-benzoxazole

Product Name

5-Iodo-6-methyl-1,3-benzoxazole

IUPAC Name

5-iodo-6-methyl-1,3-benzoxazole

Molecular Formula

C8H6INO

Molecular Weight

259.04 g/mol

InChI

InChI=1S/C8H6INO/c1-5-2-8-7(3-6(5)9)10-4-11-8/h2-4H,1H3

InChI Key

JTXHLZMUBGWTPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1I)N=CO2

5-Iodo-6-methyl-1,3-benzoxazole is a heterocyclic organic compound characterized by the presence of both iodine and a methyl group in its benzoxazole structure. This compound features a benzene ring fused to an oxazole ring, which contains nitrogen and oxygen atoms. The unique combination of substituents at the 5 and 6 positions contributes to its distinct chemical properties and biological activities.

  • Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxides.
  • Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions, allowing for the introduction of diverse chemical functionalities.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide in the presence of a catalyst.
  • Reduction: Sodium borohydride in alcoholic solvents.
  • Substitution: Nucleophiles such as amines or thiols in basic conditions.

Research indicates that 5-Iodo-6-methyl-1,3-benzoxazole exhibits notable biological activities, particularly antimicrobial properties. Its mechanism of action may involve binding to specific enzymes or receptors, inhibiting their functions. For instance, it may interfere with bacterial enzymes crucial for cell wall synthesis, which is essential for bacterial growth and survival .

The synthesis of 5-Iodo-6-methyl-1,3-benzoxazole typically involves cyclization reactions. One common method includes:

  • Starting Materials: 2-Aminophenol and an iodo-substituted aldehyde.
  • Catalysts: Titanium tetraisopropoxide (TTIP) is often used alongside solvents like ethanol.
  • Reaction Conditions: The reaction can be conducted under acidic or basic conditions to facilitate the cyclization process .

In industrial settings, continuous flow reactors are utilized to enhance yield and purity, often employing metal oxides or nanocatalysts to optimize reaction efficiency.

5-Iodo-6-methyl-1,3-benzoxazole has various applications in medicinal chemistry due to its biological activity. It can serve as a lead compound for developing new antimicrobial agents or other pharmaceuticals. Additionally, its unique chemical properties make it valuable in materials science for creating functional materials with specific electronic or optical properties.

Several compounds share structural similarities with 5-Iodo-6-methyl-1,3-benzoxazole:

Compound NameStructural DifferencesUnique Features
5-Iodo-1,3-benzoxazoleLacks the methyl group at the 6-positionLess lipophilic than 5-Iodo-6-methyl-1,3-benzoxazole
6-Methyl-1,3-benzoxazoleLacks the iodine atom at the 5-positionMay exhibit different biological activity profiles
5-Bromo-6-methyl-1,3-benzoxazoleContains a bromine atom instead of iodineBromine may alter chemical reactivity compared to iodine

Uniqueness

The uniqueness of 5-Iodo-6-methyl-1,3-benzoxazole lies in its combination of iodine and methyl groups. The iodine enhances its potential for halogen bonding interactions, while the methyl group influences its lipophilicity and membrane permeability, making it distinct from other benzoxazole derivatives .

This comprehensive overview highlights the significance of 5-Iodo-6-methyl-1,3-benzoxazole in both synthetic chemistry and biological research, paving the way for future studies and applications in various fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

258.94941 g/mol

Monoisotopic Mass

258.94941 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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